molecular formula C14H10ClN3O B15057303 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B15057303
M. Wt: 271.70 g/mol
InChI Key: XACFHASEVKZWPQ-UHFFFAOYSA-N
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Description

6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound that features a unique structure combining pyridine and pyrano-pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in the development of bioactive compounds with potential therapeutic effects.

    Medicine: Research into its pharmacological properties may lead to the discovery of new drugs.

    Industry: Its unique structure makes it suitable for use in materials science, such as in the development of novel polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies on its binding affinity, target specificity, and pathway modulation are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar fused heterocyclic structure and have diverse applications in medicinal chemistry.

    Quinoline Derivatives: Known for their broad-spectrum biological activities, these compounds are structurally related and often used in drug development.

    Pyrazolo[3,4-b]pyridines: These compounds are also heterocyclic and have significant pharmacological potential.

Uniqueness

6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is unique due to its specific combination of pyridine and pyrano-pyridine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

6-chloro-8-pyridin-4-yl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C14H10ClN3O/c15-14-11(7-16)10-3-6-19-8-12(10)13(18-14)9-1-4-17-5-2-9/h1-2,4-5H,3,6,8H2

InChI Key

XACFHASEVKZWPQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=C(N=C2C3=CC=NC=C3)Cl)C#N

Origin of Product

United States

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